molecular formula C14H10F2O2 B6398051 3-Fluoro-4-(2-fluoro-4-methylphenyl)benzoic acid, 95% CAS No. 1261948-54-2

3-Fluoro-4-(2-fluoro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6398051
CAS RN: 1261948-54-2
M. Wt: 248.22 g/mol
InChI Key: JAADUVOFIXEXFD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-fluoro-4-methylphenyl)benzoic acid, more commonly known as 3F4FMB, is a synthetic compound with a variety of applications in the fields of science and medicine. It is a white, crystalline solid with a molecular weight of 234.16 g/mol, and is soluble in methanol and ethanol. 3F4FMB has been used in the synthesis of various organic compounds and has been studied for its potential applications in biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

3F4FMB has been studied for its potential applications in biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 3F4FMB has been used as a substrate for the synthesis of various organic compounds, such as peptides, nucleotides, and carbohydrates. In pharmacology, 3F4FMB has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs. In medicinal chemistry, 3F4FMB has been used as a starting material for the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3F4FMB is not fully understood. However, it is believed that 3F4FMB acts as an inhibitor of the enzyme cytochrome P450 2C19 (CYP2C19), which is involved in the metabolism of many drugs. By inhibiting the activity of CYP2C19, 3F4FMB can affect the metabolism of drugs, leading to increased or decreased levels of the drug in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3F4FMB have not yet been fully studied. However, it is believed that 3F4FMB may have the potential to modulate the activity of enzymes involved in the metabolism of drugs, leading to increased or decreased levels of the drug in the body. Additionally, 3F4FMB may have the potential to act as an antifungal agent, as it has been shown to inhibit the growth of certain fungal species.

Advantages and Limitations for Lab Experiments

3F4FMB has several advantages and limitations when used in laboratory experiments. One of the main advantages of using 3F4FMB is its high purity, which makes it ideal for use in chemical synthesis. Additionally, 3F4FMB is relatively inexpensive and easy to obtain. However, 3F4FMB is sensitive to light and air, and must be stored in a dark, airtight container. Additionally, 3F4FMB is highly toxic, and must be handled with extreme care.

Future Directions

Given the potential applications of 3F4FMB in biochemistry, pharmacology, and medicinal chemistry, there are many potential future directions for research. One potential area of research is the development of more efficient and cost-effective synthesis methods for 3F4FMB. Additionally, further research into the mechanism of action of 3F4FMB is needed to better understand its potential effects on drug metabolism. Finally, further research into the biochemical and physiological effects of 3F4FMB is needed to better understand its potential therapeutic applications.

Synthesis Methods

3F4FMB is synthesized through a process known as Friedel-Crafts acylation. This process involves the reaction of an aromatic compound and an acyl chloride in the presence of an aluminum chloride catalyst. The reaction produces an acylated product, which is then purified by recrystallization. The synthesis of 3F4FMB can be completed in a few steps, and the yield is generally high.

properties

IUPAC Name

3-fluoro-4-(2-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-4-10(12(15)6-8)11-5-3-9(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAADUVOFIXEXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689196
Record name 2,2'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-54-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2,2′-difluoro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261948-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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